3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
3-(3-Chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzodiazepinone derivative characterized by a seven-membered diazepine ring fused to two benzene moieties. The compound features a 3-chlorophenyl substituent at position 3 and a ketone group at position 1 (Figure 1). Its molecular formula is C23H19ClN2OS, with a molecular weight of 406.928 g/mol and a ChemSpider ID of 2209664 .
Properties
Molecular Formula |
C19H15ClN2O |
|---|---|
Molecular Weight |
322.8 g/mol |
IUPAC Name |
9-(3-chlorophenyl)-8,9,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C19H15ClN2O/c20-14-5-3-4-12(8-14)13-9-18-15(19(23)10-13)11-21-16-6-1-2-7-17(16)22-18/h1-8,11,13,22H,9-10H2 |
InChI Key |
ONOUTQOQLMFFPH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N=C2)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several synthetic routes. One common method involves the reaction of o-phenylenediamine with 3-chlorobenzaldehyde in the presence of a suitable catalyst, such as indium chloride, in acetonitrile at room temperature . Another approach utilizes propylphosphonic anhydride (T3P®) as a coupling agent in a three-component reaction involving o-phenylenediamine, dimedone, and an aromatic aldehyde . These methods typically yield the desired product with good purity and yield.
Chemical Reactions Analysis
3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Medicine: Benzodiazepines, in general, are used for their anxiolytic and sedative properties. This compound could be explored for similar therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves the modulation of gamma-aminobutyric acid (GABA) receptors. By enhancing the response of GABA receptors, the compound exerts its anxiolytic and sedative effects . The molecular targets include GABA-A receptors, which are widely distributed in the central nervous system.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Dibenzo[b,e][1,4]diazepin-1-one derivatives exhibit diverse biological activities depending on substituent type and position. Key analogs include:
Key Observations :
- Chlorophenyl Position : The target compound’s meta-chloro substitution (vs. para in ) may alter binding affinity in biological targets due to spatial and electronic differences.
- Heterocyclic Moieties : Thiophene (4b) and indole (FC2) groups enhance interactions with hydrophobic pockets in enzymes or receptors .
- Hybrid Systems : Compound 93’s triazole linker improves selectivity for BuChE over AChE, highlighting the role of substituent flexibility in target specificity .
Key Observations :
Key Observations :
Physicochemical Properties
Predicted or experimental properties of interest:
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Predicted logP | Water Solubility |
|---|---|---|---|---|
| Target | 406.93 | – | 4.1* | Low |
| 5-Methylfuran analog | 292.33 | – | 3.8 | Moderate |
| 6а (Acetyl derivative) | 360.45 | 229–230 | 3.5 | Low |
| Compound 93 | 485.55 | – | 5.2 | Very low |
*Estimated using ChemSpider data.
Key Observations :
- Lipophilicity : Higher logP values (e.g., Compound 93) correlate with reduced aqueous solubility, impacting bioavailability.
- Thermal Stability : Acetylated derivatives (6а) exhibit high melting points (~230°C), suggesting crystalline stability .
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